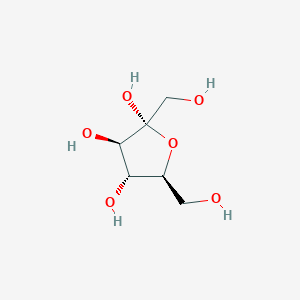

alpha-L-fructofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

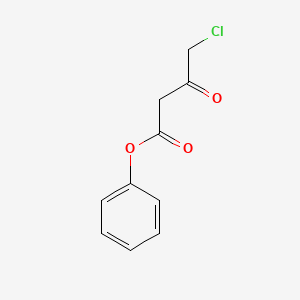

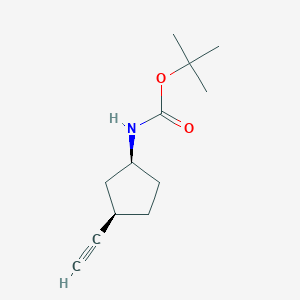

Alpha-L-fructofuranose: is a type of fructose, a simple sugar, that exists in a five-membered ring form known as a furanose. It is an isomer of fructose with an alpha configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-L-fructofuranose can be synthesized through the acid-catalyzed isomerization of glucose. This process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an acidic environment and elevated temperatures to facilitate the isomerization and subsequent cyclization .

Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of sucrose using fructosyltransferase enzymes. This method is preferred due to its specificity and efficiency. The enzymes catalyze the transfer of fructose units to form fructooligosaccharides, which can then be hydrolyzed to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-L-fructofuranose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fructuronic acid.

Reduction: It can be reduced to form sorbitol.

Substitution: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Glycosylation reactions often require acidic catalysts and alcohols as nucleophiles.

Major Products:

Oxidation: Fructuronic acid.

Reduction: Sorbitol.

Substitution: Various glycosides depending on the alcohol used.

Aplicaciones Científicas De Investigación

Alpha-L-fructofuranose has numerous applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.

Biology: It serves as a substrate for studying enzyme kinetics and metabolic pathways involving fructose.

Medicine: It is investigated for its potential role in managing diabetes and other metabolic disorders due to its involvement in carbohydrate metabolism.

Industry: It is used in the production of prebiotics and functional foods due to its beneficial effects on gut health

Mecanismo De Acción

The mechanism by which alpha-L-fructofuranose exerts its effects involves its metabolism through the fructose pathway. It is phosphorylated by fructokinase to form fructose-1-phosphate, which is then cleaved by aldolase B to form dihydroxyacetone phosphate and glyceraldehyde. These intermediates enter glycolysis and gluconeogenesis pathways, influencing energy production and glucose homeostasis .

Comparación Con Compuestos Similares

Alpha-D-fructofuranose: An enantiomer of alpha-L-fructofuranose with similar chemical properties but different biological activities.

Beta-L-fructofuranose: Another isomer of fructose with a beta configuration at the anomeric carbon.

Fructopyranose: A six-membered ring form of fructose that exists in equilibrium with fructofuranose in solution

Uniqueness: this compound is unique due to its specific configuration, which influences its interaction with enzymes and other biomolecules. This specificity makes it a valuable compound for studying carbohydrate metabolism and developing functional foods and pharmaceuticals .

Propiedades

Número CAS |

41847-51-2 |

|---|---|

Fórmula molecular |

C6H12O6 |

Peso molecular |

180.16 g/mol |

Nombre IUPAC |

(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |

Clave InChI |

RFSUNEUAIZKAJO-UNTFVMJOSA-N |

SMILES isomérico |

C([C@H]1[C@@H]([C@H]([C@](O1)(CO)O)O)O)O |

SMILES canónico |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)